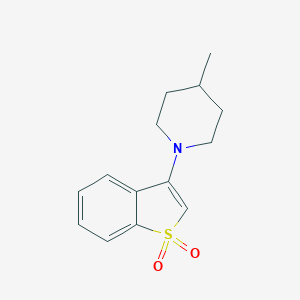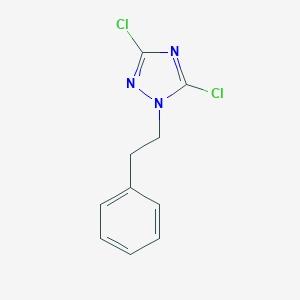
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to interact with various biological pathways, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is not fully understood. However, it is believed to interact with various biological pathways, including the endocannabinoid system, the Nrf2 pathway, and the NF-κB pathway. These interactions lead to the modulation of inflammation, oxidative stress, and apoptosis, which are all implicated in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to increase the expression of antioxidant enzymes, leading to a reduction in oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide in lab experiments is its ability to interact with various biological pathways, making it a versatile tool for studying disease mechanisms. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. One limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various biological pathways. Furthermore, the potential use of this compound in combination with other drugs for the treatment of complex diseases should be investigated. Finally, the development of more efficient and cost-effective synthesis methods for this compound will be beneficial for its widespread use in scientific research.
Conclusion:
In conclusion, 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a promising compound for the development of new drugs due to its ability to interact with various biological pathways. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde and thiourea to form a Schiff base. This intermediate is then reacted with benzyl bromide to form the final product. The synthesis of this compound has been optimized to ensure high yields and purity.
Eigenschaften
Produktname |
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
|---|---|
Molekularformel |
C18H21NO4S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-benzylsulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO4S/c1-21-15-9-14(10-16(22-2)18(15)23-3)19-17(20)12-24-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
GXUSIPMQPQRQJU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)


![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)

![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)
![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)